1-Butoxyethane-1-peroxol

Organic Synthesis Polymer Chemistry Solubility

1-Butoxyethane-1-peroxol (CAS 62607-57-2), also known as 1-(1-hydroperoxyethoxy)butane, is an α-alkoxy hydroperoxide, a subclass of organic hydroperoxides (peroxols) with the general formula ROOH. Its molecular formula is C6H14O3 with a molecular weight of 134.17 g/mol, and it is characterized by the presence of a peroxide (-O-O-) functional group bonded to a carbon center bearing an ether substituent.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 62607-57-2
Cat. No. B15449997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxyethane-1-peroxol
CAS62607-57-2
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCCCOC(C)OO
InChIInChI=1S/C6H14O3/c1-3-4-5-8-6(2)9-7/h6-7H,3-5H2,1-2H3
InChIKeyWLEBXKBEUXLXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butoxyethane-1-peroxol (CAS 62607-57-2) for Research Procurement: What You Need to Know


1-Butoxyethane-1-peroxol (CAS 62607-57-2), also known as 1-(1-hydroperoxyethoxy)butane, is an α-alkoxy hydroperoxide, a subclass of organic hydroperoxides (peroxols) with the general formula ROOH [1]. Its molecular formula is C6H14O3 with a molecular weight of 134.17 g/mol, and it is characterized by the presence of a peroxide (-O-O-) functional group bonded to a carbon center bearing an ether substituent . The compound's LogP is 1.2, indicating moderate lipophilicity [2]. It serves primarily as a radical initiator in polymer chemistry and as a model compound in atmospheric oxidation studies [3].

Why 1-Butoxyethane-1-peroxol Cannot Be Replaced by a Generic Organic Peroxide


Substituting 1-Butoxyethane-1-peroxol with a generic hydroperoxide like tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP) is not a like-for-like swap due to fundamental differences in decomposition kinetics and radical speciation. α-Alkoxy hydroperoxides, as a class, undergo decomposition via distinct mechanisms that are sensitive to the alkoxy chain length and the presence of additional functional groups, leading to different activation energies and product profiles [1]. For instance, the decomposition of oligomeric α-alkoxyhydroperoxides follows a first-order rate law with a specific activation energy, a parameter that varies significantly from other peroxide classes and influences the rate of radical generation [2]. This translates to differences in reaction kinetics and the types of radicals generated, directly impacting outcomes in polymer initiation or mechanistic studies.

Quantitative Evidence for 1-Butoxyethane-1-peroxol Differentiation vs. Comparators


LogP Difference: 1-Butoxyethane-1-peroxol vs. 1-Ethoxyethane-1-peroxol

1-Butoxyethane-1-peroxol exhibits a higher octanol/water partition coefficient (LogP) compared to the ethoxy analog, 1-ethoxyethane-1-peroxol. The reported LogP for 1-Butoxyethane-1-peroxol is 1.2 [1], whereas the LogP for 1-ethoxyethane-1-peroxol is 0.77 . This 0.43 LogP unit difference translates to a 2.7-fold increase in lipophilicity, which is critical for applications requiring enhanced solubility in non-polar solvents or improved membrane permeability.

Organic Synthesis Polymer Chemistry Solubility

Decomposition Activation Energy: Class-Level Inference for α-Alkoxy Hydroperoxides vs. Tert-Butyl Hydroperoxide

Oligomeric α-alkoxy hydroperoxides, a class to which 1-Butoxyethane-1-peroxol belongs, decompose with an activation energy (Ea) of 19.7 kJ/mol [1]. This is significantly lower than the activation energy for the thermal decomposition of tert-butyl hydroperoxide (TBHP), which is reported to be 159 ± 2 kJ/mol in the gas phase [2]. This 8-fold difference in Ea indicates that α-alkoxy hydroperoxides are considerably more thermally labile, initiating radical generation at much lower temperatures.

Kinetics Radical Chemistry Safety

Acid-Catalyzed Decomposition Rate: Class-Level Evidence for α-Alkoxyalkyl Hydroperoxides

The acid-catalyzed decomposition of α-alkoxyalkyl hydroperoxides (α-AHs), a class including 1-Butoxyethane-1-peroxol, exhibits a strong pH dependence. For multifunctionalized C15 α-AHs, the rate coefficient (k) for decomposition increases exponentially as pH decreases from 5.0 to 3.9, following an H+-catalyzed mechanism [1]. The activation energies (Ea) for these acid-catalyzed decompositions are in the range of 15.0–15.9 kcal/mol [2]. This pH sensitivity is a differentiating factor when compared to dialkyl peroxides, which lack the acidic hydrogen and are therefore not subject to the same acid-catalyzed pathway.

Atmospheric Chemistry Stability Aqueous Chemistry

Recommended Application Scenarios for 1-Butoxyethane-1-peroxol Based on Evidence


Low-Temperature Radical Initiator for Polymer Synthesis

Based on the class-level inference of low activation energy (Ea = 19.7 kJ/mol) for thermal decomposition [1], 1-Butoxyethane-1-peroxol is well-suited as a radical initiator in polymerizations that require initiation at lower temperatures. This is particularly relevant for temperature-sensitive monomers or for processes where thermal runaway is a concern. The compound's moderate lipophilicity (LogP = 1.2) [2] also facilitates its use in non-polar monomer solutions.

Model Compound for Atmospheric Chemistry Studies of Secondary Organic Aerosol (SOA) Formation

The documented acid-catalyzed decomposition of α-alkoxyalkyl hydroperoxides, with an exponential increase in rate constant from pH 5.0 to 3.9 and activation energies around 15-16 kcal/mol [1], makes 1-Butoxyethane-1-peroxol a valuable model compound. It can be used to study the fate and lifetime of organic hydroperoxides in atmospheric condensed phases (e.g., cloud droplets, aerosols), where acidic conditions are common. Its behavior can be contrasted with that of α-hydroxyalkyl hydroperoxides to isolate the effect of the alkoxy group.

Investigation of α-Alkoxy Hydroperoxide Decomposition Mechanisms in Solution

The known first-order kinetics and chain mechanism of decomposition for oligomeric α-alkoxyhydroperoxides [1] provide a foundation for using 1-Butoxyethane-1-peroxol in fundamental mechanistic studies. Researchers can use this compound to explore the effects of solvent, stabilizers, and temperature on the radical generation process, leveraging the well-characterized behavior of this peroxide class.

Controlled Radical Source for Studying Radical-Mediated Oxidation Reactions

The compound's role as a source of radicals upon O-O bond homolysis [1] positions it as a useful tool in organic synthesis for studying or initiating radical chain reactions, such as autoxidation or polymerization. Its distinct decomposition profile compared to TBHP allows for the tuning of radical flux in reaction systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butoxyethane-1-peroxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.